molecular formula C12H15NO3 B14205653 4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- CAS No. 831223-62-2

4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]-

Cat. No.: B14205653
CAS No.: 831223-62-2
M. Wt: 221.25 g/mol
InChI Key: BLVUIMJJQHTRDE-UHFFFAOYSA-N
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Description

4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- is a chemical compound that belongs to the class of piperidinones It is characterized by a piperidine ring substituted with a 2,3-dihydroxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- typically involves the conjugate reduction of dihydropyridones. One common method uses zinc and acetic acid, which provides a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to racemic or enantiopure 4-piperidones . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, resulting in the corresponding tertiary propargylamines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction typically produces 4-piperidones .

Mechanism of Action

The mechanism of action of 4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- is unique due to the presence of the 2,3-dihydroxyphenylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

831223-62-2

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

1-[(2,3-dihydroxyphenyl)methyl]piperidin-4-one

InChI

InChI=1S/C12H15NO3/c14-10-4-6-13(7-5-10)8-9-2-1-3-11(15)12(9)16/h1-3,15-16H,4-8H2

InChI Key

BLVUIMJJQHTRDE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1=O)CC2=C(C(=CC=C2)O)O

Origin of Product

United States

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